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Compound of Interest

Compound Name: 1,6-Dodecanediol

Cat. No.: B15361853 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction
1,6-Dodecanediol is a long-chain aliphatic diol with the chemical formula C₁₂H₂₆O₂. As a

bifunctional molecule, it possesses hydroxyl groups at the 1 and 6 positions of a twelve-carbon

chain. This structure imparts amphiphilic properties, making it a molecule of interest in various

fields, including polymer chemistry, materials science, and drug delivery systems. Its potential

use as a plasticizer, a precursor for polyesters and polyurethanes, and a component in the

formulation of drug carriers underscores the importance of a thorough understanding of its

solid-state properties.

The three-dimensional arrangement of molecules in a crystal lattice, known as the crystal

structure, dictates many of a material's macroscopic properties, such as its melting point,

solubility, and mechanical strength. For drug development professionals, understanding the

crystalline nature of a compound is paramount, as it can influence bioavailability, stability, and

formulation.

Important Note on Data Availability: As of the compilation of this guide, a comprehensive

search of the Cambridge Structural Database (CSD) and other publicly available

crystallographic databases has revealed no specific, publicly archived crystal structure data for

1,6-dodecanediol. The information presented herein is therefore based on the known

molecular structure of 1,6-dodecanediol and established experimental protocols for the

crystallographic analysis of similar long-chain aliphatic diols. The quantitative data tables,
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which would typically summarize crystallographic parameters, cannot be provided at this time

due to the absence of published experimental data for this specific isomer. The more

symmetrical and widely studied isomer, 1,12-dodecanediol, does have published

crystallographic data and should not be confused with the subject of this guide.

Molecular Structure
The molecular structure of 1,6-dodecanediol consists of a flexible twelve-carbon backbone.

The presence of hydroxyl groups at positions 1 and 6 allows for the formation of intermolecular

hydrogen bonds, which are expected to play a significant role in the packing of the molecules in

the crystalline state. The non-polar aliphatic chain will contribute to the overall molecular

interactions through van der Waals forces. The asymmetry of the hydroxyl group substitution is

a key feature of 1,6-dodecanediol, distinguishing it from its 1,12-isomer and likely influencing

its crystal packing and physical properties.

Experimental Protocols
The following sections outline the detailed methodologies for the synthesis, crystallization, and

structural determination of long-chain aliphatic diols like 1,6-dodecanediol. These protocols

are based on established chemical and crystallographic techniques.

Synthesis of 1,6-Dodecanediol
A common synthetic route to 1,6-dodecanediol involves the reduction of a corresponding

dicarboxylic acid or its ester derivative.

Materials:

1,6-Dodecanedioic acid

Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent

Anhydrous tetrahydrofuran (THF) or diethyl ether

Hydrochloric acid (HCl), dilute aqueous solution

Sodium sulfate (Na₂SO₄), anhydrous
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Organic solvents for extraction and purification (e.g., ethyl acetate, hexane)

Procedure:

A solution of 1,6-dodecanedioic acid in anhydrous THF is prepared in a round-bottom flask

under an inert atmosphere (e.g., nitrogen or argon).

The flask is cooled in an ice bath, and a suspension of LiAlH₄ in anhydrous THF is added

portion-wise with stirring.

After the addition is complete, the reaction mixture is allowed to warm to room temperature

and then refluxed for several hours to ensure complete reduction.

The reaction is carefully quenched by the slow, sequential addition of water, followed by a

dilute aqueous solution of HCl to neutralize the excess reducing agent and hydrolyze the

aluminum salts.

The resulting mixture is filtered, and the organic layer is separated.

The aqueous layer is extracted several times with an organic solvent such as ethyl acetate.

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate,

and the solvent is removed under reduced pressure to yield the crude 1,6-dodecanediol.

The crude product is then purified by column chromatography or recrystallization to obtain

pure 1,6-dodecanediol.

Crystallization
The growth of high-quality single crystals is a critical step for X-ray diffraction analysis. For

long-chain diols, slow evaporation from a suitable solvent or solvent mixture is often a

successful technique.

Materials:

Purified 1,6-dodecanediol
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A selection of solvents of varying polarity (e.g., ethanol, methanol, acetone, ethyl acetate,

hexane, and mixtures thereof)

Small, clean glass vials or a crystallizing dish

Procedure:

A small amount of purified 1,6-dodecanediol is dissolved in a minimal amount of a suitable

solvent or solvent mixture at a slightly elevated temperature to ensure complete dissolution.

The resulting clear solution is filtered to remove any particulate matter.

The vial is loosely capped or the crystallizing dish is covered with a perforated film to allow

for slow evaporation of the solvent at room temperature.

The crystallization vessel should be left undisturbed in a vibration-free environment.

Crystal growth can take several days to weeks. The process is monitored periodically for the

formation of single crystals of suitable size and quality for X-ray diffraction (typically > 0.1

mm in all dimensions).

Single-Crystal X-ray Diffraction
Once suitable crystals are obtained, their structure can be determined using single-crystal X-

ray diffraction.

Instrumentation:

Single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu

Kα radiation) and a detector (e.g., CCD or CMOS).

Procedure:

A single crystal of 1,6-dodecanediol is carefully selected and mounted on a goniometer

head.

The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal

vibrations and potential radiation damage.
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The diffractometer is used to determine the unit cell parameters and the crystal system.

A full sphere of diffraction data is collected by rotating the crystal through a series of angles

and recording the intensities of the diffracted X-ray beams.

The collected data is processed, which includes integration of the reflection intensities,

correction for Lorentz and polarization effects, and an absorption correction.

The crystal structure is solved using direct methods or Patterson methods to determine the

initial positions of the atoms.

The structural model is then refined using full-matrix least-squares methods to minimize the

difference between the observed and calculated structure factors. Hydrogen atoms are

typically located from the difference Fourier map and refined isotropically.

The final refined structure provides detailed information on the unit cell dimensions, space

group, atomic coordinates, bond lengths, bond angles, and torsion angles.

Data Presentation
As previously stated, no published crystallographic data for 1,6-dodecanediol is currently

available. Should this data become available, it would be summarized in the following tables for

clarity and ease of comparison.

Table 1: Crystal Data and Structure Refinement for 1,6-Dodecanediol.
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Parameter Value

Empirical formula C₁₂H₂₆O₂

Formula weight

Temperature (K)

Wavelength (Å)

Crystal system

Space group

Unit cell dimensions a = Å, α = °

b = Å, β = °

c = Å, γ = °

Volume (Å³)

Z

Density (calculated) (Mg/m³)

Absorption coefficient (mm⁻¹)

F(000)

Crystal size (mm³)

Theta range for data collection (°)

Index ranges

Reflections collected

Independent reflections

Completeness to theta = °

Absorption correction

Refinement method

Data / restraints / parameters
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Parameter Value

Goodness-of-fit on F²

Final R indices [I>2sigma(I)] R1 = , wR2 =

R indices (all data) R1 = , wR2 =

| Largest diff. peak and hole (e.Å⁻³) | |

Table 2: Selected Bond Lengths (Å) for 1,6-Dodecanediol.

Atom 1 Atom 2 Length

O1 C1

O2 C6

C1 C2

| ... | ... | |

Table 3: Selected Bond Angles (°) for 1,6-Dodecanediol.

Atom 1 Atom 2 Atom 3 Angle

O1 C1 C2

O2 C6 C5

O2 C6 C7

| ... | ... | ... | |

Mandatory Visualization
The following diagram illustrates a generalized experimental workflow for the determination of

the crystal structure of a long-chain aliphatic diol such as 1,6-dodecanediol.
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To cite this document: BenchChem. [Crystallography and Molecular Structure of 1,6-
Dodecanediol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15361853#crystallography-and-molecular-structure-
of-1-6-dodecanediol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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